molecular formula C9H17FN2O B1488841 2-Amino-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one CAS No. 2000414-29-7

2-Amino-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one

Cat. No. B1488841
CAS RN: 2000414-29-7
M. Wt: 188.24 g/mol
InChI Key: LEGWPOFCHBTWQS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-Amino-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one is C12H16FNO. The average mass is 156.225 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 284.1±23.0 °C at 760 mmHg, and a flash point of 125.6±22.6 °C . It has 3 H bond acceptors, 2 H bond donors, and 1 freely rotating bond . Its polar surface area is 46 Å2 .

Scientific Research Applications

Synthesis and Biological Activity

  • Neuroleptic Agents Synthesis : A related compound, identified for its potential in metabolic studies of neuroleptic agents, illustrates the significance of fluoromethyl piperidinyl derivatives in the synthesis of compounds with potential neuroleptic activity. The detailed synthesis approach underscores the chemical versatility of such compounds for medicinal chemistry applications (Nakatsuka, Kawahara, & Yoshitake, 1981).

  • Pharmacokinetic Improvements : Research into fluorination of piperidinyl derivatives demonstrates their role in developing selective human 5-HT1D receptor ligands. The modifications, including fluorination, significantly enhanced pharmacokinetic profiles, indicating the utility of these derivatives in creating more effective therapeutic agents with favorable absorption and bioavailability characteristics (van Niel et al., 1999).

  • Aurora Kinase Inhibition for Cancer Treatment : The compound's structural framework has been explored for its potential in treating cancer through Aurora A inhibition. This application highlights the relevance of fluoromethyl piperidinyl derivatives in developing targeted cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Chemical Synthesis and Characterization

  • Synthesis of α-Aminophosphonates : The synthesis of novel α-aminophosphonates containing the piperidinyl moiety demonstrates the compound's utility in creating molecules with potential insecticidal activities. This research outlines a solvent-free synthesis approach, emphasizing the compound's role in developing new agrochemicals (Jiang et al., 2013).

  • Antipsychotic Drug Development : Studies on conformationally constrained butyrophenones, incorporating piperidinyl derivatives, provide insights into their affinity for dopamine and serotonin receptors. These compounds have been evaluated for their potential as antipsychotic agents, demonstrating the compound's importance in neuropsychiatric drug development (Raviña et al., 2000).

properties

IUPAC Name

2-amino-1-[4-(fluoromethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c1-7(11)9(13)12-4-2-8(6-10)3-5-12/h7-8H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGWPOFCHBTWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CF)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-(fluoromethyl)piperidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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